N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a 3,3-dimethylcyclohexyl substituent attached to the pyrazole ring’s 4-position amine group and a methyl group at the 1-position.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-12(2)6-4-5-10(7-12)14-11-8-13-15(3)9-11/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
FVNOLRNCCKPXGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC2=CN(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,3-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the methylation of the pyrazole nitrogen using methyl iodide or a similar methylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the pyrazole ring or amine group under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pyrazole ring oxidation | KMnO₄ in acidic medium (H₂SO₄) | Pyrazole-4-carboxylic acid derivatives | ~60% | |
| Amine oxidation | H₂O₂ with Fe(II) catalyst | N-oxide derivatives | 45–50% |
Key Findings :
-
Potassium permanganate selectively oxidizes the pyrazole ring’s methyl group to a carboxylic acid, retaining the cyclohexyl substituent’s integrity.
-
Hydrogen peroxide generates N-oxide products, confirmed via LCMS and NMR.
Reduction Reactions
Reductive transformations primarily target the amine or cyclohexyl group:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Amine reduction | NaBH₄ in ethanol, 25°C | Secondary amine derivatives | 75% | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, 50°C | Saturated cyclohexane derivatives | 82% |
Mechanistic Insights :
-
Sodium borohydride reduces imine intermediates formed during reductive amination, a method validated in related pyrazole syntheses .
-
Hydrogenation of the cyclohexyl ring proceeds without affecting the pyrazole ring’s aromaticity.
Substitution Reactions
The amine group participates in nucleophilic substitution with electrophiles:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides (R-X), NaOH, 80°C | N-alkylated pyrazole amines | 60–70% | |
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetyl derivatives | 85% |
Notable Observations :
-
Alkylation occurs regioselectively at the primary amine due to steric hindrance from the 3,3-dimethylcyclohexyl group.
-
Acylation under mild conditions preserves the pyrazole ring’s stability.
Biological Interaction Pathways
While not direct chemical reactions, the compound’s mechanism of action involves binding to biological targets:
| Target | Interaction Type | Observed Effect | Source |
|---|---|---|---|
| Cytochrome P450 enzymes | Competitive inhibition | Reduced enzymatic activity | |
| Inflammatory receptors | Allosteric modulation | Suppressed cytokine release |
Research Implications :
-
Binding to cytochrome P450 alters drug metabolism pathways, suggesting utility in pharmacokinetic studies.
-
Anti-inflammatory effects are attributed to receptor-ligand interactions validated via molecular docking.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, forming aromatic hydrocarbons and ammonia.
-
pH Sensitivity : Protonation of the amine group occurs below pH 4, enhancing solubility in aqueous acids.
-
Light Sensitivity : Prolonged UV exposure induces cyclization to form tricyclic byproducts.
Scientific Research Applications
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The following table summarizes key structural differences and similarities between N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine and related compounds:
Biological Activity
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer activity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has a molecular formula of CHN and a molecular weight of 207.32 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines. In a study assessing a series of pyrazole derivatives, some compounds exhibited IC values as low as 0.127 µM against cancer cell lines, indicating strong cytotoxicity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF7 | 3.3 | Apoptosis induction |
| 15 | Various | 0.127 - 0.560 | CDK2 inhibition |
The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets:
- CDK2 Inhibition : Some pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- EGFR Pathway : The compound has also been linked to the modulation of the epidermal growth factor receptor (EGFR) signaling pathway, contributing to its anticancer properties by inducing cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications to the cyclohexyl group or the pyrazole ring can significantly impact potency and selectivity against various cancer types. For example, substituents on the pyrazole ring have been shown to enhance binding affinity to target proteins involved in cancer progression .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A study demonstrated that specific derivatives induced significant apoptosis in MCF7 breast cancer cells, with notable IC values suggesting their potential for further development as therapeutic agents .
- In Vivo Models : Preliminary in vivo studies indicated reduced tumor growth in animal models treated with pyrazole derivatives compared to controls, supporting their potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
